203120-17-6 (Unlabeled)

Description

Significance of Viral Neuraminidase as a Therapeutic Target

Viral neuraminidase, an enzyme found on the surface of many viruses, including the influenza virus, plays a crucial role in the release of newly formed virus particles from infected host cells. fcien.edu.uynih.gov By cleaving sialic acid residues from host cell glycoproteins and from the viral envelope itself, neuraminidase prevents the aggregation of new virions at the cell surface and facilitates their spread to other cells. fcien.edu.uynih.gov The active site of neuraminidase is highly conserved across different strains of a virus, making it an attractive target for the development of broad-spectrum antiviral drugs. fcien.edu.uynih.gov Inhibition of this enzyme effectively traps the virus at the surface of the infected cell, preventing its release and thereby limiting the progression of the infection. mdpi.comarchbronconeumol.org

Evolution of Antiviral Strategies Targeting Viral Replication Mechanisms

Antiviral drug development has evolved significantly, moving from broad-spectrum agents to highly specific molecules that target key viral processes. nih.govjmb.or.kr Early strategies often focused on interfering with viral DNA or RNA synthesis. nih.gov However, the high mutation rates of many viruses can lead to the rapid development of resistance to these types of drugs. frontiersin.org This has driven the exploration of other viral targets, such as the enzymes involved in viral entry, protein processing, and release. mdpi.commdpi.com Targeting host factors that are essential for viral replication is another emerging strategy, which may offer a higher barrier to the development of resistance. frontiersin.org The development of neuraminidase inhibitors represents a prime example of a successful targeted antiviral strategy. fcien.edu.uycidara.com

Contextualization of Sialic Acid Analogues in Antiviral Drug Discovery

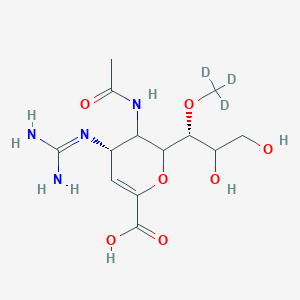

The natural substrate for viral neuraminidase is sialic acid. researchgate.netmdpi.com This understanding led to the rational design of sialic acid analogues as competitive inhibitors of the enzyme. nih.govacs.org These analogues are designed to mimic the structure of sialic acid, allowing them to bind to the active site of neuraminidase with high affinity. researchgate.netacs.org By blocking the active site, these analogues prevent the enzyme from cleaving natural sialic acid residues, thus halting the viral replication cycle. unisr.it Laninamivir (B1674463) (203120-17-6) is a potent example of such a sialic acid analogue. cymitquimica.comunisr.it

The table below details the inhibitory activity of Laninamivir against various influenza virus strains.

| Influenza Strain | IC50 (nM) |

| Avian H12N5 NA (N5) | 0.90 |

| pH1N1 N1 NA (p09N1) | 1.83 |

| A/RI/5+/1957 H2N2 N2 (p57N2) | 3.12 |

| Influenza A H1N1 | 2.49 (mean) |

| Influenza A H3N2 | 16.7 (mean) |

| Influenza B (Victoria) | 18.9 (mean) |

| Influenza B (Yamagata) | 18.9 (mean) |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. caymanchem.commedchemexpress.com

The chemical properties of Laninamivir are summarized in the following table.

| Property | Value |

| CAS Number | 203120-17-6 |

| Molecular Formula | C13H22N4O7 |

| Molecular Weight | 346.34 g/mol |

| IUPAC Name | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

| Synonyms | R-125489, (4S,5R,6R)-5-Acetamido-4-carbamimidamido-6-((1R,2R)-3-hydroxy-2-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid |

Data sourced from PubChem and other chemical databases. scbt.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H22N4O7 |

|---|---|

Molecular Weight |

349.35 g/mol |

IUPAC Name |

(4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R)-2,3-dihydroxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7?,9?,10+,11?/m0/s1/i2D3 |

InChI Key |

QNRRHYPPQFELSF-PTZYFUDMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@@H](C1C([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N |

Origin of Product |

United States |

Molecular Mechanisms of 203120 17 6 Laninamivir As a Neuraminidase Inhibitor

Structural Basis of 203120-17-6 Interaction with Neuraminidase

The efficacy of Laninamivir (B1674463) as a neuraminidase inhibitor is rooted in its specific structural interactions with the enzyme's active site. These interactions are characterized by the molecule's ability to mimic the natural substrate and engage in a network of stabilizing bonds with key amino acid residues.

Sialic Acid Mimicry and Binding Site Conformational Dynamics

Laninamivir's molecular structure is designed to mimic N-acetylneuraminic acid (sialic acid), the natural substrate for the neuraminidase enzyme. wikipedia.org Its binding mode is highly similar to that of the transition state analogue Neu5Ac2en, allowing it to fit snugly into the enzyme's catalytic site. plos.org This competitive binding prevents the natural substrate from accessing the enzyme, thereby halting viral propagation. patsnap.com The binding of Laninamivir is a time-dependent process, characterized as slow-binding, which is a feature that can enhance the potency of inhibition. nih.gov The long-acting nature of the drug is attributed to its structural design, which ensures stable interactions and a slow dissociation from the enzyme. patsnap.com

Identification of Key Catalytic and Framework Residues Involved in Binding

Molecular dynamics simulations and structural analyses have identified a set of highly conserved amino acid residues within the neuraminidase active site that are crucial for Laninamivir binding. wikipedia.orgnih.gov These residues are categorized as either catalytic or framework residues.

The key residues that directly interact with Laninamivir include:

Catalytic Residues : R118, D151, R152, R224, E276, R292, and R371. nih.gov

Framework Residues : E119, W178, E227, and E277. nih.gov

The interaction with this conserved set of 11 residues anchors the inhibitor within the active site, leading to potent inhibition. nih.gov The guanidinium (B1211019) group of Laninamivir, in particular, plays a critical role by interacting with negatively charged residues like E119 and D151. nih.gov

Role of Hydrogen Bonding and Salt Bridges in Ligand-Enzyme Complex Stabilization

The stability of the Laninamivir-neuraminidase complex is primarily maintained by a network of hydrogen bonds and salt bridges. nih.gov These non-covalent interactions ensure that the inhibitor remains tightly bound to the active site for a prolonged period. patsnap.com

Key interactions include:

The positively charged guanidinium group of Laninamivir forms strong hydrogen bonds and salt bridges with the negatively charged residues E119 and D151. nih.gov

The backbone of W178 also contributes to the stabilization of the guanidinium group. nih.gov

Strong hydrogen bonds are also observed between the inhibitor and other key residues, including E227, R292, E276, and E277. nih.gov

These extensive interactions explain the high efficiency of Laninamivir in inhibiting the neuraminidase enzyme across various influenza strains. nih.gov

Enzyme Inhibition Kinetics and Thermodynamics

The inhibitory activity of Laninamivir is quantified by its inhibition constants and its kinetic profile, which describe the potency and duration of its effect on the neuraminidase enzyme.

Measurement and Interpretation of Inhibition Constants (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. It represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Laninamivir has demonstrated potent inhibitory activity, with IC50 values in the low nanomolar range against a variety of influenza A and B virus strains, including those resistant to other neuraminidase inhibitors. medchemexpress.com

| Influenza Strain/Neuraminidase Type | IC50 (nmol/L or nM) | Reference |

|---|---|---|

| Avian H12N5 (N5) | 0.90 | medchemexpress.com |

| Pandemic H1N1 (p09N1) | 1.83 | medchemexpress.com |

| A/RI/5+/1957 H2N2 (p57N2) | 3.12 | medchemexpress.com |

| H1N1 (oseltamivir-resistant, H274Y) | 1.70 (median) | nih.gov |

| H3N2 | 2.30 (median) | nih.gov |

Analysis of Binding and Dissociation Rates from Wild-Type Neuraminidases

The long-acting characteristic of Laninamivir is a direct consequence of its binding kinetics. patsnap.comisirv.org Compared to the related inhibitor zanamivir, Laninamivir exhibits both slow binding to and a significantly slower dissociation from wild-type neuraminidase enzymes. nih.gov This slow dissociation, or low off-rate (koff), means that once Laninamivir binds to the enzyme, it remains in the active site for an extended period, leading to prolonged inhibition of viral replication from a single administration. patsnap.comnih.gov This kinetic profile is a key feature distinguishing it from other neuraminidase inhibitors and underpins its clinical efficacy as a long-acting antiviral. wikipedia.org

Inhibitory Spectrum Against Diverse Influenza Neuraminidase Subtypes (e.g., H1N1, H2N2, H5N1, N9, Influenza B)

Laninamivir (203120-17-6) demonstrates a broad inhibitory spectrum against the neuraminidase (NA) enzymes of various influenza A and B viruses. patsnap.comasm.org Its efficacy extends across multiple NA subtypes, including those of seasonal, pandemic, and avian origin. nih.govasm.org Research has established its potent activity against influenza A subtypes N1 through N9, as well as influenza B viruses. nih.govasm.org

The compound is notably effective against contemporary and pandemic strains, such as the 2009 pandemic H1N1 (A(H1N1)pdm09) and the highly pathogenic avian influenza (HPAI) H5N1 viruses. nih.govasm.org A key advantage of laninamivir is its retained activity against many viral strains that have developed resistance to other neuraminidase inhibitors, like oseltamivir. asm.orgnih.govglpbio.com For instance, laninamivir remains effective against viruses with the common His274Tyr (H275Y) substitution in N1 subtype neuraminidase and the E119V substitution in N2 subtype, both of which confer resistance to oseltamivir. glpbio.comasm.org

The inhibitory activity of laninamivir is quantified by the 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. Studies have reported specific IC₅₀ values against a range of influenza virus subtypes, underscoring its potent and broad-spectrum action. glpbio.commedchemexpress.comthno.org For example, enzymatic assays have shown IC₅₀ values for laninamivir to be as low as 0.90 nM for avian H12N5 NA, 1.83 nM for pandemic H1N1 NA, and 3.12 nM for H2N2 NA. glpbio.commedchemexpress.com

While laninamivir has a robust profile, certain neuraminidase mutations have been identified that can reduce its susceptibility. These include the E119G mutation in N9 neuraminidase and the D197E mutation in an influenza B virus NA, which were found to confer 150-fold and 15-fold resistance, respectively. nih.gov Research involving avian influenza viruses from N3 to N9 subtypes identified that out of 72 NA substitutions known to affect other inhibitors, 19 also conferred resistance to laninamivir. asm.orgnih.gov

The following table summarizes the inhibitory activity of Laninamivir against various influenza neuraminidase subtypes based on published research findings.

Table 1: Inhibitory Activity (IC₅₀) of Laninamivir Against Various Influenza Neuraminidase Subtypes

| Influenza Subtype | Strain/Neuraminidase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Influenza A | |||

| H1N1 | 11 different strains | 1.29 - 5.97 | thno.org |

| H1N1 (Pandemic 2009) | p09N1 | 1.83 | glpbio.commedchemexpress.com |

| H2N2 | A/RI/5+/1957 (p57N2) | 3.12 | glpbio.commedchemexpress.com |

| H3N2 | 15 different strains | 7.09 - 38.8 | thno.org |

| H5N1 | Wild-Type | Potent Inhibition | nih.govnih.gov |

| Avian H12N5 | N5 | 0.90 | glpbio.commedchemexpress.com |

| N9 | Wild-Type | Potent Inhibition | nih.govasm.org |

| Influenza B | |||

| Influenza B | 23 different strains | 10.4 - 31.4 | thno.org |

Prodrug Activation Mechanisms to the Active Form (e.g., CS-8958 to Laninamivir)

Laninamivir is the pharmacologically active form of the antiviral agent, which is administered as an inactive prodrug, laninamivir octanoate (B1194180) (CS-8958). nih.govmdpi.commedchemexpress.com This prodrug strategy is central to its long-acting therapeutic effect. asm.orgresearchgate.net Laninamivir octanoate is delivered directly to the respiratory tract via inhalation. mdpi.comnih.gov

Upon arrival in the respiratory system, the prodrug CS-8958 undergoes metabolic conversion into its active form, laninamivir. patsnap.comresearchgate.net This bioactivation is carried out by endogenous hydrolase enzymes, specifically esterases, that are present in human pulmonary tissues. asm.orgresearchgate.net Research has identified two key enzymes responsible for this hydrolytic activation: S-formylglutathione hydrolase (also known as esterase D) and acyl-protein thioesterase 1. asm.org These enzymes cleave the octanoyl ester group from the prodrug molecule.

The pharmacokinetic profile resulting from this activation mechanism is critical to the drug's efficacy. Following intranasal administration in mouse models, the prodrug CS-8958 is rapidly cleared from the lungs. researchgate.net In contrast, the active metabolite, laninamivir, reaches its maximum concentration in the lungs approximately 3 hours after administration and is then eliminated very slowly, with a reported elimination half-life of 41.4 hours. researchgate.net This process involves the conversion of the more lipophilic prodrug into the highly hydrophilic active form, a change that contributes to the prolonged retention of laninamivir at the primary site of infection. researchgate.net This sustained high concentration in the respiratory tract allows for a long-lasting inhibitory effect on viral neuraminidase from a single administration. asm.orgnih.gov

Table 2: Summary of Prodrug Activation of Laninamivir Octanoate (CS-8958)

| Feature | Description | Reference |

|---|---|---|

| Prodrug Name | Laninamivir Octanoate (CS-8958) | nih.govmdpi.com |

| Active Compound | Laninamivir (203120-17-6) | nih.govmdpi.com |

| Activation Site | Respiratory Tract / Lungs | researchgate.netnih.gov |

| Mechanism | Hydrolysis of the octanoyl ester group | asm.orgresearchgate.net |

| Key Activating Enzymes | S-formylglutathione hydrolase (Esterase D), Acyl-protein thioesterase 1 | asm.org |

| Pharmacokinetic Outcome | Rapid clearance of prodrug and prolonged retention of active laninamivir in the lungs, leading to a long-acting effect. | researchgate.net |

Preclinical Efficacy Studies of 203120 17 6 Laninamivir and Its Prodrugs

In Vitro Antiviral Activity Assessments

The in vitro antiviral activity of laninamivir (B1674463) has been thoroughly characterized using various cell culture systems, quantitative viral load measurement techniques, and enzyme inhibition assays. These studies have consistently demonstrated its potent inhibitory effects against a wide range of influenza viruses.

Cell Culture Models for Viral Infection and Replication (e.g., MDCK, Vero, Calu-3 Cells)

Madin-Darby canine kidney (MDCK) cells are a standard and widely used cell line for the propagation and study of influenza viruses. nih.govnih.gov They are highly susceptible to infection by various influenza strains and are routinely used to assess the efficacy of antiviral compounds. researchgate.netfrontiersin.org Vero cells, derived from the kidney of an African green monkey, are another common cell line used in virology, including for influenza virus research, due to their susceptibility to a broad range of viruses. nih.gov Calu-3 cells, a human lung adenocarcinoma epithelial cell line, provide a more physiologically relevant model for studying respiratory viruses as they differentiate to form a polarized epithelium similar to the human airway. researchgate.net The effectiveness of laninamivir against highly pathogenic avian influenza virus H5N1 has been demonstrated in vitro. nih.gov

Quantitative Measurement of Viral Load Reduction (e.g., RT-qPCR, Plaque Assays, TCID50)

Several methods are employed to quantify the reduction in viral load in the presence of an antiviral agent. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a molecular biology technique that measures the amount of viral RNA in a sample, providing a sensitive and specific quantification of viral load. nih.govescholarship.orgresearchgate.netPlaque assays are a standard virological tool used to determine the number of infectious virus particles, or plaque-forming units (PFU), in a sample. nih.gov This assay relies on the ability of infectious virus particles to form localized areas of cell death or "plaques" in a monolayer of susceptible cells. The 50% tissue culture infectious dose (TCID50) assay is another method to quantify infectious virus by determining the dilution of a virus stock required to infect 50% of the cell cultures. nih.govresearchgate.net These quantitative methods are crucial for evaluating the dose-dependent antiviral activity of compounds like laninamivir.

Enzyme Inhibition Assays Using Recombinant Neuraminidases

Enzyme inhibition assays are critical for directly measuring the inhibitory activity of a compound against its specific viral target, in this case, the neuraminidase (NA) enzyme. researchgate.net These assays utilize recombinant NA proteins from various influenza virus strains. The inhibitory potency of laninamivir is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the NA enzyme's activity. nih.govmedchemexpress.com Laninamivir has been shown to be a potent inhibitor of influenza NA, with IC50 values in the nanomolar range for various subtypes, including avian H12N5 NA (N5), pH1N1 N1 NA (p09N1), and A/RI/5+/1957 H2N2 N2 (p57N2). selleckchem.com Studies have shown that laninamivir and zanamivir are more effective against group 1 NA with a 150-cavity than group 2 NA which lacks this cavity. nih.gov

Table 1: In Vitro Inhibitory Activity of Laninamivir Against Recombinant Neuraminidases

| Neuraminidase Subtype | IC50 (nM) |

|---|---|

| Avian H12N5 NA (N5) | 0.90 |

| pH1N1 N1 NA (p09N1) | 1.83 |

| A/RI/5+/1957 H2N2 N2 (p57N2) | 3.12 |

Note: Data sourced from MedChemExpress and Selleck Chemicals product information. medchemexpress.comselleckchem.com

Efficacy in Non-Human Animal Models of Influenza Infection

To evaluate the in vivo efficacy of laninamivir, researchers have utilized various non-human animal models that mimic human influenza infection. These models are essential for understanding the drug's therapeutic potential in a living organism.

Murine Models of Influenza A and B Virus Infection (e.g., BALB/c mice, immunocompromised nude mice)

Murine models, particularly using BALB/c mice, are frequently employed to study influenza virus pathogenesis and to assess the efficacy of antiviral drugs. nih.gov These mice are susceptible to infection with various strains of influenza A and B viruses. Studies have demonstrated that a single administration of laninamivir can significantly prolong the survival of mice infected with lethal doses of influenza A virus (H1N1) and suppress virus proliferation in the lungs of mice infected with influenza B virus. nih.gov In a model of advanced inflammation caused by a highly lethal influenza virus, a single administration of laninamivir showed superior efficacy compared to repeated administrations of oseltamivir. researchgate.net

Immunocompromised nude mice, which lack a functional thymus and T-cell-mediated immunity, provide a model to study the effects of antiviral therapy in hosts with impaired immune systems. nih.govnih.gov In studies using nude mice infected with influenza A virus, laninamivir, as a monotherapy or in combination with other antivirals, was shown to increase survival times compared to no treatment. nih.gov

Ferret Models for Investigating Antiviral Effectiveness and Transmission

Ferrets are considered the "gold standard" small animal model for studying human influenza virus infection and transmission. dntb.gov.uanih.govresearchgate.net This is because they exhibit many human-like clinical symptoms following infection, can be infected with human influenza viruses without prior adaptation, and can efficiently transmit the virus to other ferrets. nih.govresearchgate.net The ferret model is therefore invaluable for assessing the effectiveness of antiviral treatments on both the course of the disease and its potential to spread. dntb.gov.uanih.gov Studies investigating the effectiveness of laninamivir in ferret models have been conducted to better mimic the drug's delivery and action in humans. ovid.com

Table 2: Summary of Animal Models Used in Preclinical Efficacy Studies of Laninamivir

| Animal Model | Key Characteristics | Application in Laninamivir Studies |

|---|---|---|

| BALB/c Mice | Immunocompetent mouse strain widely used in influenza research. | Evaluation of antiviral efficacy against influenza A and B viruses, including survival and viral load reduction. researchgate.netnih.gov |

| Nude Mice | Immunocompromised mice lacking a thymus and T-cells. | Assessment of antiviral efficacy in an immunocompromised host model. nih.govnih.gov |

| Ferrets | Considered the "gold standard" model for human influenza. | Investigation of antiviral effectiveness, transmission, and mimicking human drug delivery. nih.govresearchgate.netovid.com |

Assessment of Viral Titers in Respiratory Tissues and Pathological Outcomes in Animal Models

Preclinical investigations in various animal models have demonstrated the efficacy of Laninamivir (203120-17-6) and its prodrug, CS-8958, in reducing viral replication in the respiratory tract. In a mouse model of influenza A virus infection, a single administration of CS-8958 was shown to be effective. nih.gov Studies have consistently shown that the administration of CS-8958 leads to a significant reduction in the titers of influenza virus in the lungs of infected mice. nih.govnih.gov This effect has been observed against various strains, including oseltamivir-resistant H1N1 virus with an H274Y substitution in neuraminidase. nih.gov

The efficacy of CS-8958 has also been evaluated in ferret models, which are considered a robust model for human influenza infection. In ferrets infected with influenza B virus, a single intranasal dose of CS-8958 significantly reduced viral titers in the upper respiratory tract. nih.gov A single intravenous administration of Laninamivir also effectively suppressed virus proliferation in the lungs of mice infected with influenza B virus. nih.gov

Pathological examinations of respiratory tissues from treated animals complement the findings on viral titers. Despite high levels of viral replication and associated pathology in the respiratory tracts of untreated control animals, treatment with these compounds has been associated with reduced inflammation and tissue damage. nih.govwjgnet.com The reduction in viral load is a key factor in mitigating the cellular necrosis and inflammatory responses that lead to pulmonary consolidation and other pathological outcomes. nih.gov

Table 1: Effect of CS-8958 on Viral Titers in Animal Models

| Animal Model | Virus Strain | Treatment | Outcome |

|---|---|---|---|

| Mouse | Oseltamivir-resistant H1N1 (H274Y) | Single administration of CS-8958 | Significant reduction in viral titers in the lungs nih.gov |

| Mouse | Influenza B virus | Single intravenous administration of Laninamivir | Significant suppression of virus proliferation in the lungs nih.gov |

| Ferret | Influenza B (B/Malaysia/2506/2004) | Single intranasal dose of CS-8958 | Reduction in viral titers in the upper respiratory tract nih.gov |

Impact on Animal Survival and Disease Markers (e.g., body weight, lung weight) in Research Models

The antiviral activity of Laninamivir and its prodrug translates to improved survival rates and better clinical outcomes in animal models of influenza. In lethal infection mouse models, a single administration of CS-8958 demonstrated a significant life-prolonging effect, which was found to be superior to repeated administrations of other neuraminidase inhibitors like oseltamivir or zanamivir. nih.govnih.gov Similarly, a single intravenous administration of Laninamivir significantly prolonged the survival of mice in a lethal infection model with the A/PR/8/34 (H1N1) virus, at a level comparable to peramivir. nih.gov

The protective effect of CS-8958 is notably long-lasting. A prolonged survival effect was observed even when the compound was administered as a prophylactic measure up to 7 days before viral infection in mice. researchgate.netnih.gov This underscores the sustained activity of the compound in vivo.

Beyond survival, disease markers such as body weight are also positively impacted. In animal models, influenza infection typically leads to weight loss. mdpi.com Treatment with Laninamivir or its prodrugs has been shown to inhibit this weight loss, indicating a reduction in disease severity. asm.org While specific data on lung weight is less commonly detailed, the observed reduction in pulmonary viral load and inflammation suggests a likely mitigation of the increase in lung weight that is often associated with influenza-induced pneumonia. wjgnet.comasm.org

Table 2: Survival and Disease Marker Outcomes in Animal Models

| Animal Model | Virus Strain | Treatment | Key Findings |

|---|---|---|---|

| Mouse (lethal infection) | Influenza A/PR/8/34 (H1N1) | Single intravenous administration of Laninamivir | Significantly prolonged survival, comparable to peramivir nih.gov |

| Mouse (lethal infection) | Influenza A/PR/8/34 (H1N1) | Single intranasal administration of CS-8958 | Prolonged survival effect, superior to zanamivir nih.gov |

| Mouse | Influenza A/PR/8/34 (H1N1) | Single prophylactic dose of CS-8958 (7 days pre-infection) | Significant survival benefit observed researchgate.netnih.gov |

| Mouse | Influenza A/H3N2, H1N1 | Pimodivir (for comparison) | Complete prevention of infection and weight loss asm.org |

Long-Acting Properties of 203120-17-6 and its Prodrug (CS-8958) in Animal Models

A defining characteristic of Laninamivir and its octanoyl ester prodrug, CS-8958, is their long-acting nature, a feature extensively documented in preclinical animal models. nih.govoup.com Following intranasal administration in mice, CS-8958 is rapidly converted to its active form, Laninamivir. asm.orgresearchgate.net This active metabolite is then retained for an extended period in the respiratory tract, particularly the lungs and trachea. nih.govasm.orgresearchgate.net

Pharmacokinetic studies in mice revealed that after the administration of CS-8958, the resulting Laninamivir concentration in the lungs declined very slowly, with an elimination half-life of approximately 41.4 hours. asm.orgresearchgate.net At 24 hours post-dose, the concentration of radioactivity derived from labeled CS-8958 in the trachea and lungs was about 10 times higher than that observed after administering labeled Laninamivir or zanamivir directly. researchgate.net This prolonged retention of the active compound at the site of infection is believed to be the primary reason for its sustained antiviral activity. nih.gov

This long-acting property allows for effective prophylactic and therapeutic outcomes with a single administration. nih.govnih.gov As demonstrated in mouse models, a single prophylactic dose of CS-8958 showed superior efficacy even when given 7 days prior to influenza virus infection. nih.govresearchgate.net This sustained efficacy from a single dose contrasts with other neuraminidase inhibitors that typically require twice-daily administration for several days. nih.govoup.com These findings from animal models strongly support the potential of CS-8958 as a long-acting agent for both the treatment and prevention of influenza. nih.govnih.gov

Mechanisms of Viral Resistance to Neuraminidase Inhibitors and 203120 17 6

Identification and Characterization of Neuraminidase Mutations Conferring Resistance

Specific mutations within the NA protein can reduce the binding affinity of inhibitors, leading to decreased susceptibility. These substitutions are often located in or around the highly conserved active site of the enzyme. nih.govservice.gov.uk The impact of a given mutation can be specific to a particular NAI and influenza subtype due to subtle differences in the chemical structures of the drugs and the architecture of the NA active site. suny.edu

Key amino acid substitutions that have been identified through research and surveillance and their general impact on NAI susceptibility are detailed below.

| Mutation | Influenza Type/Subtype | Effect on Neuraminidase Inhibitor Susceptibility |

| E119G | A(H5N1), A(H3N2) | Confers significant resistance to Laninamivir (B1674463) and Zanamivir. nih.govsmolecule.com Also associated with resistance to Oseltamivir and Peramivir. |

| H275Y | A(N1 subtypes) | A common mutation that confers high-level resistance to Oseltamivir and Peramivir but generally retains susceptibility to Zanamivir. suny.edumdpi.comnih.govnih.gov |

| D197E | Influenza B | Can confer broad cross-resistance to multiple NAIs, including Oseltamivir, Zanamivir, Peramivir, and Laninamivir. smolecule.comnih.gov |

| Q136K | Influenza A, Influenza B | Associated with a significant (e.g., 300-fold) increase in the 50% inhibitory concentration (IC50) for Zanamivir. suny.edu In some avian N8 subtypes, it confers resistance to multiple NAIs while retaining susceptibility to Oseltamivir. nih.gov |

| R294K | A(N9 subtype) | Results in high-level resistance to Peramivir. mdpi.com |

| R292K | A(N2, N3 subtypes) | Confers broad cross-resistance to Oseltamivir, Zanamivir, and Peramivir. nih.govnih.gov However, avian N3 subtypes with this mutation may retain susceptibility to Laninamivir. nih.govasm.org |

| I222R/M | A(H5N1) | A dual mutation (H274Y/I222M) has been shown to result in a dramatically greater reduction in Oseltamivir susceptibility compared to the H274Y mutation alone. nih.gov |

Avian influenza viruses (AIVs) represent a significant reservoir of influenza diversity and pose a potential public health threat. unl.edu Monitoring their susceptibility to NAIs is therefore critical. Comprehensive profiling studies have been conducted to assess the impact of various NA substitutions on the efficacy of inhibitors, including Laninamivir.

In one major study, researchers screened AIVs from N3 to N9 subtypes containing 72 previously identified NA substitutions for their susceptibility to Laninamivir. asm.org The findings revealed:

19 of the 72 substitutions conferred resistance to Laninamivir, with increases in IC50 values ranging from 11.2- to 549.8-fold compared to their parent viruses. asm.org

10 of these substitutions resulted in reduced susceptibility to all four tested NAIs (Laninamivir, Oseltamivir, Zanamivir, and Peramivir). nih.govasm.orgresearchgate.net

26 substitutions remained susceptible to at least one NAI, highlighting the potential for alternative treatment options depending on the specific resistance profile. nih.govasm.org

Another investigation into highly pathogenic A(H5N1) viruses from 2022 identified that while most were susceptible to approved antivirals, a small percentage (~0.8%) contained known markers of resistance, including the NA-H275Y mutation conferring Oseltamivir resistance. unl.edu These studies demonstrate that each NA subtype can possess unique resistance markers, emphasizing the importance of ongoing surveillance and characterization of emerging AIVs. nih.gov

Molecular Basis of Reduced Susceptibility: Impact on Drug Binding and Dissociation

The molecular mechanisms by which NA mutations confer resistance are primarily centered on altering the interactions between the inhibitor and the enzyme's active site. plos.org These alterations can manifest in several ways:

Disruption of Key Interactions: Some mutations directly interfere with the hydrogen bonds or hydrophobic interactions that anchor the drug within the active site. For instance, the D197E mutation in influenza B NA compromises the interaction of a neighboring residue (R150) with a part of the drug molecule, weakening its binding. nih.gov Similarly, the E119G mutation affects the binding of the 4-guanidino group, which is a key structural feature of Laninamivir. smolecule.com

Steric Hindrance: Substitutions involving bulkier amino acids can physically obstruct the inhibitor from fitting properly into the active site.

Altered Active Site Conformation: Mutations can induce conformational changes in the flexible loops that form the active site, even if the mutated residue is not in direct contact with the drug. The D197E mutation, for example, alters the rotation of another residue (E275) upon drug binding, which accounts for reduced susceptibility. nih.gov In another example, the Gly407Ser mutation is thought to affect the interaction network involving the critical Arg374 residue, preventing proper hydrogen bond formation with NAIs. cdc.gov

Emergence of Resistant Variants Under Drug Pressure in In Vitro Cell Culture Systems

The selection of drug-resistant influenza variants can be replicated and studied in laboratory settings. In vitro cell culture systems are valuable tools for identifying mutations that are likely to arise under selective drug pressure. In these experiments, influenza viruses are serially passaged in the presence of gradually increasing concentrations of an NAI.

For example, when highly pathogenic A(H5N1) viruses were passaged with Oseltamivir, they consistently developed the H274Y mutation. nih.gov When the same viruses were pressured with Zanamivir, they acquired different mutations, such as D198G or E119G. nih.gov These studies not only confirm the role of specific mutations in conferring resistance but also demonstrate how different drugs can select for distinct resistance pathways. researchgate.net In some cases, dual mutations have been observed to emerge, which can lead to even more significant reductions in drug susceptibility. nih.gov

Research on Combination Antiviral Therapies and their Influence on Resistance Emergence

Given that resistance can emerge against a single antiviral agent, combination therapy is a key strategy being investigated to improve treatment outcomes and reduce the emergence of resistant variants. nih.govfrontiersin.orgresearcher.life The principle is that a virus is less likely to simultaneously develop multiple mutations required to overcome two or more drugs that have different mechanisms of action or resistance profiles. nih.gov

Research has explored several combination approaches:

Dual NAI Therapy: Combining two NAIs, such as Oseltamivir and Zanamivir, has been shown to effectively suppress both Oseltamivir- and Zanamivir-resistant viruses in mixed infection models. mdpi.com

NAI and Polymerase Inhibitor: In studies with immunocompromised mice, combination therapy using an NAI (like Oseltamivir or Laninamivir) and a polymerase inhibitor (Favipiravir) resulted in increased survival times compared to monotherapy. researcher.life

Triple Combination Therapy: In vitro studies have shown that a triple combination of Amantadine, Oseltamivir, and Ribavirin exhibits synergistic activity against influenza viruses, including those already resistant to Oseltamivir or Amantadine. nih.gov This triple-drug regimen was also more effective at preventing the emergence of resistance during in-vitro passage than any of the dual combinations. nih.gov

Modeling studies suggest that combination therapies requiring three or more mutations to generate resistance could significantly mitigate the risk of resistance, especially in severely ill or immunocompromised patients where viral replication is high and sustained. nih.gov

Surveillance Methodologies for Neuraminidase Inhibitor Resistance in Research Settings

Effective surveillance is essential for monitoring the prevalence of NAI resistance in circulating influenza viruses and informing public health recommendations. service.gov.uk Research and public health laboratories employ a combination of phenotypic and genotypic methods.

Phenotypic Assays: The primary method is the neuraminidase inhibition (NI) assay. nih.gov This functional assay measures the concentration of an inhibitor required to reduce the NA enzyme activity by 50% (IC50). nih.gov A significant increase in the IC50 value compared to a reference wild-type virus indicates reduced susceptibility. asm.org Statistical thresholds (e.g., a value greater than the mean IC50 plus three standard deviations for a population of nonresistant viruses) are used to identify outliers that require further investigation. nih.govasm.org

Genotypic Assays: Once a virus is identified as having reduced susceptibility phenotypically, its NA gene is sequenced to identify the specific amino acid substitutions responsible for the resistance. nih.gov Genotypic methods like reverse transcription polymerase chain reaction (RT-PCR) and pyrosequencing can also be used for rapid screening of large numbers of samples for known, common resistance mutations, such as H275Y in A(H1N1)pdm09 viruses. service.gov.uk

A comprehensive surveillance strategy integrates both approaches. Phenotypic testing identifies any reduction in susceptibility, including from novel mutations, while genotypic testing confirms known resistance markers and helps track their spread. nih.gov This dual approach is critical for maintaining the effectiveness of antiviral therapies. service.gov.uk

Advanced Research Methodologies for 203120 17 6 Studies

Structural Biology Approaches

Structural biology offers a high-resolution view of the atomic-level interactions between 203120-17-6 and its target, the influenza neuraminidase (NA) enzyme. These insights are fundamental for understanding its efficacy and for the rational design of future antiviral agents.

X-ray Crystallography of Neuraminidase-203120-17-6 Complexes

X-ray crystallography has been instrumental in visualizing the precise binding mode of 203120-17-6 within the active site of influenza neuraminidase. Researchers have successfully solved the crystal structures of Laninamivir (B1674463) in complex with various NA subtypes, providing a static yet detailed snapshot of the drug-target interaction. nih.govnih.gov

These crystallographic studies reveal that the binding mode of 203120-17-6 is highly similar to that of its predecessor, Zanamivir, and mimics the transition state of the natural substrate, sialic acid. nih.govnih.gov The compound settles into the highly conserved active site, engaging with key amino acid residues. A crucial interaction involves the compound's distinctive 4-guanidino group, which is buried deep beneath the 150-loop of the enzyme, where it forms multiple hydrogen bonds with conserved residues such as Glu119, Asp151, the peptide carbonyl of Trp178, and Glu227. nih.gov

Analysis of Group-Specific Neuraminidase Features and Inhibitor Binding

Influenza A neuraminidases are phylogenetically classified into two main groups: Group 1 (e.g., N1, N4, N5, N8) and Group 2 (e.g., N2, N3, N6, N7, N9). nih.govfrontiersin.org Structural analyses have revealed distinct features between these groups that influence the binding and efficacy of inhibitors like 203120-17-6.

A key structural difference lies in the conformation of the "150-loop" (residues 147-152), which forms a part of the active site. frontiersin.org Group 1 NAs typically feature an open conformation of this loop, creating a "150-cavity" adjacent to the active site. nih.govnih.gov In contrast, Group 2 NAs possess a closed 150-loop, which restricts access to this cavity. nih.gov

Studies comparing the binding of 203120-17-6 to different NA subtypes have shown group-specific preferences. The inhibitor demonstrates greater effectiveness against Group 1 NAs that possess the 150-cavity compared to Group 2 NAs where the loop is closed. nih.govnih.gov This suggests that the ability of the bulky 4-guanidino group to access the space under the 150-loop is a critical factor for potent inhibition. nih.gov The pandemic H1N1 neuraminidase (p09N1) is considered an atypical Group 1 NA as it lacks the 150-cavity, a feature more akin to Group 2 enzymes, which influences its interaction with 203120-17-6. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing dynamic insights into drug-target interactions, predicting binding affinities, and enabling the discovery of new potential inhibitors.

Molecular Dynamics (MD) Simulations for Drug-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For 203120-17-6, MD simulations have been employed to analyze its interaction and stability within the NA active site of various influenza subtypes, including H5N1 and pandemic H1N1 (pH1N1). nih.gov

These simulations reveal that 203120-17-6 forms stable and strong interactions with key residues in the active site, primarily through salt bridges and hydrogen bonds. nih.gov The compound interacts with a set of 11 conserved binding residues, which include both catalytic (e.g., R118, D151, R292, R371) and framework (e.g., E119, W178, E227) amino acids. nih.gov The carboxylate group of the inhibitor consistently forms strong hydrogen bonds with the arginine triad (R118, R292, R371), while the guanidino group interacts strongly with E119 and E227. nih.gov MD studies have also been used to investigate the impact of resistance-conferring mutations, such as H274Y, showing that while the binding pattern of 203120-17-6 remains similar, the strength of some hydrogen bonding interactions may be slightly reduced. nih.gov

Pharmacophore Modeling for Ligand-Based Virtual Screening

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific target. acs.orgbbrc.in For neuraminidase inhibitors, pharmacophore models are typically generated based on the structures of potent known inhibitors like Oseltamivir, Zanamivir, and Laninamivir. acs.orgnih.govbbrc.in

These models commonly include key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and positive or negative ionizable groups, reflecting the interactions observed in crystal structures. acs.orgbbrc.innih.gov For instance, the carboxylate group corresponds to a negative ionizable feature, the guanidino group to a positive ionizable feature, and the acetamido group to hydrogen bond donor/acceptor sites. acs.org Once validated, these pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that possess the required chemical features and spatial arrangement to act as potential new neuraminidase inhibitors. acs.orgresearchgate.net

Molecular Docking for Binding Affinity Prediction and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. monash.edunih.gov This method is widely used to screen virtual libraries of compounds and to analyze the binding mode and estimate the binding affinity of potential inhibitors like 203120-17-6. monash.edunih.gov

In studies involving 203120-17-6, docking simulations are used to place the molecule into the neuraminidase active site. The results typically corroborate the binding pose observed in X-ray crystallography. nih.gov The docking process involves two main steps: sampling different conformations of the ligand within the active site and then ranking these poses using a scoring function that estimates the binding affinity. monash.edu Analysis of the docked poses allows for a detailed examination of intermolecular interactions, such as hydrogen bonds and salt bridges, with crucial active site residues like the arginine triad (R118, R292, R371) and glutamic acid residues (E119, E276). nih.govresearchgate.net This analysis is crucial for understanding the structural basis of inhibition and for guiding the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., 2D-QSAR, 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to predict the physicochemical properties and biological activities of chemical compounds. longdom.org By establishing a mathematical relationship between the chemical structure of a molecule and its activity, QSAR models can guide the optimization of lead compounds and the design of new, more potent molecules. longdom.orgturkjps.org For neuraminidase inhibitors like Laninamivir, 2D and 3D-QSAR studies are instrumental in understanding the structural features essential for potent anti-influenza activity. turkjps.org

2D-QSAR: This approach correlates the biological activity of compounds with their 2D structural properties, such as physicochemical descriptors. These descriptors can include molecular weight, hydrophilicity (logP), and the count of specific atoms or functional groups. longdom.orgturkjps.org In studies of neuraminidase inhibitors, 2D-QSAR models have successfully identified key parameters that influence inhibitory activity. For instance, parameters like hydrogen count and hydrophilicity have been shown to be significant. turkjps.org A typical 2D-QSAR model is represented by a regression equation that can explain and predict the variance in the inhibitory data of a series of compounds. turkjps.org

3D-QSAR: This method extends the analysis to the three-dimensional properties of molecules, considering steric, electrostatic, and hydrophobic fields. longdom.orgturkjps.org Techniques like Comparative Molecular Field Analysis (CoMFA) are used to build 3D-QSAR models. longdom.org For neuraminidase inhibitors, 3D-QSAR studies have revealed that steric and hydrophobic characteristics can negatively contribute to inhibitory activity in certain regions of the molecule, suggesting that bulky or overly hydrophobic substituents may hinder binding to the enzyme's active site. turkjps.org These models provide a visual representation of favorable and unfavorable regions around the molecule, offering crucial insights for designing derivatives of compounds like 203120-17-6 with improved efficacy. turkjps.org

| QSAR Model Type | Key Parameters/Descriptors | Significance in Drug Design |

|---|---|---|

| 2D-QSAR | Hydrogen Count, Hydrophilicity (logP), Molecular Weight | Correlates 2D structural properties with biological activity to guide initial structural modifications. turkjps.org |

| 3D-QSAR | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Provides a 3D map of favorable and unfavorable interaction regions, allowing for more precise structural optimization. turkjps.org |

Analytical Methodologies for Research Sample Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification in Preclinical Samples

Accurate quantification of drug candidates and their metabolites in biological matrices is fundamental to preclinical pharmacokinetic studies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific analytical technique widely used for this purpose. nih.govmdpi.comnih.govdiva-portal.org This method has been applied to analyze plasma and tissue concentrations of Laninamivir and its prodrug, Laninamivir octanoate (B1194180), following administration in research models. researchgate.net

The UPLC-MS/MS method involves several key steps:

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are processed to extract the analytes of interest and remove interfering substances. Common techniques include protein precipitation or liquid-liquid extraction. nih.govjapsonline.com

Chromatographic Separation: The extracted sample is injected into a UPLC system. The UPLC utilizes columns with small particle sizes (typically <2 µm) to achieve high-resolution separation of the target compounds from other matrix components in a short amount of time. nih.gov A gradient mobile phase is often used to ensure efficient elution of all compounds. nih.govdiva-portal.org

Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer. nih.govmdpi.com The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.gov This provides excellent selectivity and allows for precise quantification over a wide dynamic range. nih.gov

Validated UPLC-MS/MS methods demonstrate high accuracy, precision, and robustness, making them the gold standard for supporting preclinical development studies of compounds like 203120-17-6. nih.govnih.govdiva-portal.org

| Parameter | Description/Example |

|---|---|

| Chromatography System | Waters ACQUITY UPLC or similar nih.gov |

| Analytical Column | Reversed-phase C18 column (e.g., ACQUITY UPLC BEH Shield RP18) nih.gov |

| Mobile Phase | Gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol). nih.govmdpi.comnih.gov |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode. nih.govmdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.gov |

| Internal Standard | A structurally similar compound, often an isotopically labeled version of the analyte (e.g., Laninamivir-d3). researchgate.netresearchgate.net |

Application of Isotopic Labeling (e.g., Laninamivir-d3) for Metabolic Tracing and Biodistribution in Research Models

Isotopic labeling is a powerful technique used to trace the metabolic fate and distribution of a drug within a biological system. nih.govfrontiersin.org This involves replacing one or more atoms in the drug molecule with their stable (non-radioactive) heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). frontiersin.org For studies involving 203120-17-6, a deuterated version such as Laninamivir-d3 ([²H₃]laninamivir) can be synthesized and used. researchgate.netresearchgate.net

Metabolic Tracing: After administering the isotopically labeled compound to a research model, samples of biofluids and tissues are collected over time. frontiersin.org Using mass spectrometry, researchers can distinguish the labeled drug and its metabolites from their endogenous, unlabeled counterparts due to the mass difference imparted by the heavy isotopes. youtube.com This allows for the unambiguous identification and quantification of metabolic products, providing a clear picture of the biotransformation pathways the drug undergoes. nih.govyoutube.com This is crucial for understanding how the prodrug Laninamivir octanoate is converted to the active form, Laninamivir, and how Laninamivir is further metabolized and cleared from the body. researchgate.netnih.gov

Biodistribution Studies: Isotopic labeling also enables precise tracking of the drug's distribution throughout the body. By measuring the concentration of the labeled compound in various organs and tissues (e.g., lungs, liver, kidneys) at different time points, scientists can determine where the drug accumulates, its rate of uptake, and its persistence in target tissues. frontiersin.org For an inhaled drug like Laninamivir octanoate, this is particularly important for confirming high and sustained concentrations of the active form in the pulmonary tissues, which is the primary site of influenza virus infection. nih.govnih.gov

In addition to these applications, isotopically labeled compounds like Laninamivir-d3 serve as ideal internal standards for UPLC-MS/MS quantification, as they co-elute with the unlabeled analyte and exhibit nearly identical chemical behavior during sample preparation and ionization, thereby correcting for matrix effects and improving analytical accuracy. researchgate.netresearchgate.net

Derivatives and Analogues of 203120 17 6 in Academic Research

Structure-Activity Relationship (SAR) Studies of Laninamivir (B1674463) Analogues

Structure-activity relationship (SAR) studies of Laninamivir and its analogues have been pivotal in understanding the molecular interactions crucial for potent neuraminidase inhibition. These investigations have systematically dissected the contributions of various functional groups on the Laninamivir scaffold to its binding affinity and inhibitory activity against influenza neuraminidase.

The core structure of Laninamivir is analogous to the transition state of the natural substrate, sialic acid, and is closely related to another neuraminidase inhibitor, Zanamivir. A key feature of Laninamivir is the presence of a guanidino group at the C4-position, which forms a salt bridge with a highly conserved glutamic acid residue in the active site of the neuraminidase enzyme. This interaction is a critical anchor for the inhibitor.

One of the distinguishing features of Laninamivir is the methoxy (B1213986) group at the C7-position of the glycerol-like side chain. SAR studies have revealed that modifications at this position significantly impact the drug's pharmacokinetic properties. The 7-methoxy group contributes to the long-acting nature of Laninamivir by enhancing its retention in the respiratory tract. Research into analogues with different substituents at the C7 position has shown that while various alkyl ethers and carbamates can be synthesized, the methoxy group provides a favorable balance of potency and prolonged local concentration. For instance, Laninamivir demonstrated twice the inhibitory activity against influenza B neuraminidase compared to Zanamivir, which possesses a hydroxyl group at the C7 position.

The glycerol (B35011) side chain at the C6-position also plays a vital role in binding to the neuraminidase active site. Modifications to the hydroxyl groups at the C8 and C9 positions have been explored. These studies have generally shown that these hydroxyl groups are important for maintaining a network of hydrogen bonds with amino acid residues in the active site, and their removal or significant alteration often leads to a decrease in inhibitory activity.

Furthermore, the acetamido group at the C5-position is another key interaction point. While less frequently modified than the C4 and C7 positions, its role in anchoring the inhibitor within the active site through hydrogen bonding is well-established.

The inhibitory activity of Laninamivir and its analogues is also influenced by the structural features of the target neuraminidase. Influenza A neuraminidases are broadly classified into two groups, Group 1 and Group 2, based on their genetic and structural differences. A key distinction is the presence of a "150-cavity" in the active site of Group 1 neuraminidases, which is absent in Group 2. SAR studies have shown that Laninamivir and Zanamivir exhibit a preference for Group 1 neuraminidases, suggesting that the bulky guanidino group at the C4-position may interact favorably with the 150-cavity.

Table 1: Structure-Activity Relationship of Laninamivir Analogues

| Modification Site | Modification | Effect on Activity/Property |

|---|---|---|

| C4-Position | Guanidino Group | Essential for strong binding to the neuraminidase active site. |

| C7-Position | Methoxy Group | Enhances retention in the respiratory tract, contributing to its long-acting profile. |

| C7-Position | Hydroxyl Group (Zanamivir) | Results in lower inhibitory activity against influenza B compared to the methoxy group. |

| C8 and C9 Positions | Hydroxyl Groups | Important for hydrogen bonding within the active site; removal decreases activity. |

Rational Design and Synthesis of Novel Neuraminidase Inhibitors Based on 203120-17-6 Scaffold

The rational design of novel neuraminidase inhibitors based on the Laninamivir scaffold is a key strategy in the development of next-generation anti-influenza therapeutics. This approach leverages the detailed structural and mechanistic understanding of how Laninamivir binds to the neuraminidase active site to create new molecules with improved potency, broader activity against resistant strains, and more favorable pharmacokinetic properties.

A primary focus of these design efforts has been to exploit a flexible region within the neuraminidase active site known as the "430-cavity" or "150-loop." This cavity, which is adjacent to the active site, is not occupied by Laninamivir or other currently approved neuraminidase inhibitors. The rational design strategy involves extending the Laninamivir scaffold with chemical moieties that can productively interact with this cavity. The goal is to create bifunctional inhibitors that bind to both the highly conserved active site and the more variable 430-cavity. This dual-binding mechanism is hypothesized to increase inhibitory potency and potentially overcome resistance mechanisms that arise from mutations in the primary active site.

The synthesis of these novel inhibitors often begins with precursors of Laninamivir or closely related sialic acid derivatives. Synthetic routes typically involve multi-step processes to introduce the desired modifications. For example, the C7-position of a protected Zanamivir precursor can be selectively alkylated to introduce the methoxy group characteristic of Laninamivir. Further modifications can then be made to other parts of the molecule. The synthesis of analogues targeting the 430-cavity often involves attaching linkers and functional groups to the C4-guanidino or C5-acetamido positions.

In addition to targeting the 430-cavity, other rational design approaches include the development of acylhydrazone and benzoylhydrazone derivatives. These designs are inspired by the pharmacophoric features of existing neuraminidase inhibitors, including Laninamivir. The aim is to create molecules that mimic the key interactions of the parent compound while possessing novel structural features that may enhance their activity or overcome resistance.

The success of these rationally designed inhibitors is evaluated through a combination of computational modeling, in vitro enzymatic assays, and cell-based antiviral assays. Promising candidates are then further investigated in preclinical animal models.

Table 2: Examples of Rationally Designed Neuraminidase Inhibitors

| Inhibitor Type | Design Strategy | Target | Potential Advantage |

|---|---|---|---|

| Bifunctional Inhibitors | Extension of the Laninamivir scaffold | Active site and 430-cavity | Increased potency and activity against resistant strains. |

| Acylhydrazone Derivatives | Pharmacophore-based design | Neuraminidase active site | Novel chemical scaffolds with potential for improved activity. |

Development of Prodrug Strategies for Enhanced Research Delivery and Efficacy in Experimental Models

To enhance the delivery and efficacy of Laninamivir in experimental models, a significant focus of research has been the development of prodrug strategies. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. This approach is particularly useful for improving the pharmacokinetic properties of a drug, such as its absorption, distribution, and duration of action.

The most prominent and successful prodrug of Laninamivir is Laninamivir octanoate (B1194180), also known by the code CS-8958. In this prodrug, an octanoyl (eight-carbon fatty acid) ester is attached to the glycerol-like side chain of Laninamivir. This modification significantly increases the lipophilicity of the molecule. The increased lipophilicity allows for enhanced tissue penetration and prolonged retention in the respiratory tract following administration by inhalation.

Once in the lungs, Laninamivir octanoate is hydrolyzed by endogenous esterases, enzymes that cleave ester bonds, to release the active drug, Laninamivir. This localized bioactivation ensures that high concentrations of the active inhibitor are maintained at the primary site of influenza virus replication, the respiratory tract, for an extended period. This long-acting profile is a key advantage of the prodrug strategy, as it allows for a single administration to be effective for both the treatment and prophylaxis of influenza.

The efficacy of the Laninamivir octanoate prodrug has been extensively evaluated in various experimental models, including mice and ferrets. These studies have consistently demonstrated the superior efficacy of a single inhaled dose of Laninamivir octanoate compared to multiple doses of other neuraminidase inhibitors like Oseltamivir and Zanamivir. Furthermore, the prodrug has shown potent activity against a wide range of influenza A and B viruses, including strains that are resistant to other antiviral drugs.

The development of the Laninamivir octanoate prodrug serves as a prime example of how medicinal chemistry can be employed to overcome the pharmacokinetic limitations of a potent drug candidate and transform it into a highly effective therapeutic agent.

Table 3: Comparison of Laninamivir and its Prodrug in Experimental Models

| Compound | Key Feature | Administration Route | Efficacy in Animal Models |

|---|---|---|---|

| Laninamivir (203120-17-6) | Active neuraminidase inhibitor | Direct administration | Potent but with a shorter duration of action. |

Fluorinated Sugar Derivatives as Mechanistic Probes in Glycosidase and Sialidase Research

Fluorinated sugar derivatives, including fluorinated sialic acid analogues, are invaluable tools in the study of glycosidases and sialidases (neuraminidases). The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—make it an excellent probe for investigating enzyme mechanisms and designing potent inhibitors.

The replacement of a hydroxyl group with a fluorine atom in a sugar molecule can have several profound effects. The high electronegativity of fluorine can significantly alter the electronic environment of the sugar ring, influencing the stability of reaction intermediates and transition states. This property is particularly useful for probing the mechanism of glycoside hydrolysis by glycosidases. For example, fluorinated sugars can be used to stabilize or destabilize the oxocarbenium ion-like transition state, providing insights into the catalytic mechanism of the enzyme.

Furthermore, the strength of the C-F bond makes fluorinated sugars resistant to enzymatic cleavage. This property allows them to act as mechanism-based inhibitors, where the fluorinated sugar binds to the active site and forms a stable, often covalent, intermediate with a catalytic residue. The trapping of this intermediate allows for its characterization, providing direct evidence for the catalytic mechanism and identifying key active site amino acids.

In the context of sialidase research, fluorinated sialic acid analogues have been synthesized and used to study the mechanism of influenza neuraminidase. These probes have helped to confirm that the enzyme operates through a covalent sialosyl-enzyme intermediate. By strategically placing fluorine atoms at different positions on the sialic acid scaffold, researchers can dissect the roles of different functional groups in substrate binding and catalysis.

The insights gained from using fluorinated sugar derivatives as mechanistic probes have been instrumental in the rational design of neuraminidase inhibitors, including those based on the Laninamivir scaffold. By understanding the detailed mechanism of the enzyme, medicinal chemists can design inhibitors that more closely mimic the transition state or that exploit specific features of the active site, leading to enhanced potency and selectivity.

Table 4: Applications of Fluorinated Sugar Derivatives in Enzyme Research

| Application | Principle | Information Gained |

|---|---|---|

| Mechanistic Probes | Alteration of electronic properties of the sugar ring. | Insights into the stability of reaction intermediates and transition states. |

| Mechanism-Based Inhibitors | Formation of stable covalent enzyme-inhibitor intermediates. | Identification of catalytic residues and confirmation of the reaction mechanism. |

Broader Research Applications of 203120 17 6 Unlabeled

Investigating Fundamental Viral Life Cycle Processes (e.g., Entry, Replication, Release)

Laninamivir (B1674463) serves as a critical tool for dissecting the final stages of the influenza virus life cycle, particularly the release of progeny virions from infected host cells. patsnap.com The viral life cycle involves several key steps, including attachment and entry into a host cell, replication of the viral genome, and finally, the assembly and release of new viral particles. nih.gov

Viral Entry: The entry of the influenza virus into host cells is mediated by the viral surface protein hemagglutinin (HA), which binds to sialic acid receptors on the host cell surface. nih.gov While neuraminidase activity has been suggested to play a role in the early stages of infection, such as preventing viral aggregation and aiding movement through the respiratory tract, Laninamivir's primary and well-established role as a research tool is not in the investigation of viral entry. nih.gov Its mechanism of action is not directed at the proteins or processes involved in the initial attachment or fusion of the virus with the host cell.

Viral Release: The most significant application of Laninamivir in studying the viral life cycle is in the investigation of viral release. patsnap.compatsnap.com Neuraminidase is an enzyme that cleaves sialic acid residues from the surface of the host cell and the newly formed viral particles. patsnap.com This action is crucial for the release of progeny virions, preventing them from re-aggregating on the cell surface and allowing them to infect new cells. patsnap.com By competitively binding to the active site of the neuraminidase enzyme, Laninamivir inhibits this cleavage process. patsnap.com This effectively traps the newly formed viruses on the surface of the infected cell, preventing their spread. This specific and potent inhibition makes Laninamivir an invaluable tool for researchers to study the kinetics and molecular requirements of viral egress.

| Viral Life Cycle Stage | Role of Laninamivir (203120-17-6) in Research |

| Entry | Not a primary tool for studying this stage. Its mechanism is not directed at viral attachment or fusion proteins. |

| Replication | Indirectly affects overall viral load by preventing spread, but does not target the replication machinery directly. |

| Release | A key research tool. Directly inhibits neuraminidase, allowing for the detailed study of viral egress and the role of neuraminidase in this process. patsnap.compatsnap.com |

Studying Host-Pathogen Interactions and Immune Response Modulation

While Laninamivir's primary action is on a viral enzyme, its use in research can provide insights into host-pathogen interactions and the subsequent immune response, albeit often indirectly. By controlling the spread of the virus, Laninamivir can be used to study the host's response to a limited or controlled viral load.

Research has explored the interplay between neuraminidase inhibitors like Laninamivir and the host's innate immune system. For instance, studies have investigated the combination of Laninamivir with interferons (IFNs), which are key antiviral cytokines. nih.gov Such studies can help elucidate how the host's natural defenses and antiviral drugs might interact, and whether these interactions are synergistic or antagonistic. For example, one study suggested that the combination of Laninamivir and IFN-λ1 might promote the acquisition of drug resistance more rapidly than Laninamivir alone, highlighting complex interactions between antiviral therapy and the host immune response. nih.gov

Furthermore, by modulating the course of infection, Laninamivir can be used in animal models to study the pathogenesis of influenza and the host's immune response to the infection. For example, treatment with Laninamivir could allow researchers to examine specific aspects of the immune response, such as the activation of T-cells or the production of antibodies, in the context of a controlled viral infection. However, it is important to note that Laninamivir is not known to directly modulate immune cells or cytokine signaling pathways. Its effects on the immune response are a consequence of its antiviral activity. Some research has also pointed to the role of cytokines like Interleukin-6 (IL-6) and Interleukin-17 (IL-17) in viral persistence and the host inflammatory response, which can be indirectly studied in the context of an infection treated with antivirals like Laninamivir. scienceopen.comnih.govnih.gov

Use as a Chemical Probe for Exploring Protein Function and Target Validation in Basic Biomedical Research

Laninamivir serves as a highly specific chemical probe for the study of influenza neuraminidase function. A chemical probe is a small molecule used to selectively interact with and modulate the activity of a specific protein, thereby allowing researchers to study that protein's function. selleckchem.com

Due to its high affinity and specific binding to the active site of neuraminidase, Laninamivir can be used to:

Validate Neuraminidase as an Antiviral Target: The efficacy of Laninamivir in inhibiting viral replication in vitro and in vivo provides strong evidence for the critical role of neuraminidase in the influenza virus life cycle and validates it as a target for antiviral drug development. nih.govplos.org

Study Enzyme Kinetics and Structure: Researchers can use Laninamivir in enzymatic assays to study the kinetics of the neuraminidase enzyme. nih.gov Furthermore, co-crystallization of neuraminidase with Laninamivir allows for detailed structural analysis of the enzyme's active site and the mechanism of inhibition. nih.gov These studies have revealed group-specific binding preferences of Laninamivir for different neuraminidase subtypes. nih.gov

Investigate Drug Resistance Mechanisms: By selecting for and studying influenza virus strains that are resistant to Laninamivir, researchers can identify mutations in the neuraminidase gene that confer resistance. nih.gov This is crucial for understanding the evolution of drug resistance and for the development of next-generation inhibitors that can overcome these mutations. For example, Laninamivir has been shown to be effective against some oseltamivir-resistant strains, such as those with the H275Y mutation, making it a valuable tool for studying the nuances of neuraminidase inhibitor resistance. nih.govnih.gov

Inhibitory Activity of Laninamivir against various Influenza Neuraminidases

| Influenza Strain/Neuraminidase Subtype | IC50 (nM) |

|---|---|

| Avian H12N5 NA (N5) | 0.90 |

| pH1N1 N1 NA (p09N1) | 1.83 |

| A/RI/5+/1957 H2N2 N2 (p57N2) | 3.12 |

Data from Selleck Chemicals selleckchem.com

Development of In Vitro Diagnostic Tools and Assays for Viral Infections

While Laninamivir itself is primarily a therapeutic and research compound, the principles of its mechanism of action are central to the development of certain in vitro diagnostic assays for influenza. Specifically, neuraminidase inhibition assays are used in surveillance and research laboratories to determine the susceptibility of influenza virus isolates to neuraminidase inhibitors. who.int

These assays typically measure the ability of a drug, such as Laninamivir, to inhibit the enzymatic activity of the neuraminidase present in a viral sample. who.int The results of these assays can:

Monitor for Antiviral Resistance: Public health laboratories use neuraminidase inhibition assays to monitor for the emergence and spread of influenza strains that are resistant to approved antiviral drugs. nih.gov

Guide Treatment Decisions: In some clinical situations, determining the susceptibility profile of a patient's influenza isolate can help guide the choice of antiviral therapy. cdc.gov

Facilitate Research and Development: These assays are essential in the research and development of new neuraminidase inhibitors, allowing for the screening and characterization of novel compounds. nih.gov

While Laninamivir can be used as a reference compound in these assays, it is not typically a component of commercially available rapid diagnostic tests for influenza, which usually detect viral antigens or nucleic acids. cdc.gov

Future Directions and Emerging Research Avenues

Exploration of 203120-17-6 (Laninamivir) in Pan-Influenza Antiviral Strategies in Preclinical Settings

The considerable genomic variability of influenza viruses necessitates the development of pan-influenza antivirals, which would be effective against multiple strains, including seasonal, pandemic, and zoonotic variants. nih.gov Laninamivir (B1674463) has demonstrated efficacy against both influenza A and B viruses, including some oseltamivir-resistant strains, positioning it as a candidate for broader-spectrum applications. mdpi.comresearchgate.netbiosynth.com

Preclinical research is focusing on establishing the full extent of Laninamivir's activity against a wide array of influenza subtypes. This involves testing its efficacy against newly emerging and highly pathogenic avian influenza viruses in animal models. The goal of these preclinical studies is to validate its potential as a reliable agent in a pandemic preparedness stockpile. Research has demonstrated that Laninamivir is comparable to Oseltamivir and Zanamivir in treating various influenza strains, including the 2009 H1N1 pandemic strain and seasonal H3N2. researchgate.net Furthermore, it has shown significant effectiveness in reducing the duration of illness in children infected with oseltamivir-resistant A(H1N1) viruses. asm.orgnih.gov

The development of new antiviral drugs with pan-influenza potential is a major research focus. For instance, a novel drug candidate is undergoing preclinical development to act as a long-acting, pan-influenza antiviral for both prevention and treatment by targeting the virus's cell-attachment protein, thereby preventing infection altogether. doherty.edu.au This highlights a broader strategy in the field that complements the mechanism of neuraminidase inhibitors like Laninamivir.

Research into Synergistic Antiviral Combinations in Non-Human Models

The use of combination therapies is a cornerstone of treatment for other viral infections like HIV and Hepatitis C, as it can enhance efficacy, broaden the spectrum of activity, and reduce the emergence of drug-resistant variants. nih.govsemanticscholar.org This strategy is increasingly being explored for influenza in preclinical, non-human models.

Combining antiviral agents that target different stages of the viral life cycle is a promising approach. researchgate.net Studies in mice have explored the combination of neuraminidase inhibitors with other classes of antivirals. For example, a study involving immunocompromised mice infected with influenza A virus investigated treatment with a combination of the viral polymerase inhibitor Favipiravir and neuraminidase inhibitors, including Oseltamivir and Laninamivir. While the combination therapy increased survival times compared to monotherapy, it did not fully suppress the emergence of resistant variants, indicating a need for further research in this area.

Other preclinical studies have demonstrated the potential synergy between Favipiravir and other neuraminidase inhibitors like Oseltamivir and Peramivir. In mouse models of H5N1 and pandemic H1N1 infection, combination treatments led to reduced mortality and weight loss compared to monotherapy. nih.govnih.gov These findings from studies with structurally similar neuraminidase inhibitors suggest a strong rationale for further investigating Laninamivir in various combination regimens in non-human models to identify the most potent and resistance-limiting strategies. nih.gov

Application of 203120-17-6 in Developing Novel Antiviral Modalities Beyond Influenza

While Laninamivir's primary mechanism of action is the inhibition of influenza neuraminidase, the broader field of antiviral research is exploring the repurposing of existing drugs for new indications. The development of broad-spectrum antiviral agents is a significant goal in preparing for future viral outbreaks. jbclinpharm.orgasm.org

Currently, research specifically applying Laninamivir to viruses other than influenza is limited. Its high specificity for the influenza NA enzyme means its direct application to other viral families may be challenging unless they possess a functionally and structurally similar enzyme. However, the chemical scaffold of Laninamivir and other neuraminidase inhibitors could serve as a starting point for the design of inhibitors targeting sialic acid-binding proteins or glycosidases in other pathogens.